N-Acetylsulfanilyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Organic Synthesis

Application Summary: N-Acetylsulfanilyl chloride is used as an organic building block in the synthesis of various organic compounds .

Methods of Application: The specific methods of application can vary depending on the target compound. Generally, it involves reaction with other organic compounds under suitable conditions .

Results or Outcomes: The outcomes can vary widely depending on the specific reactions. In general, it allows for the synthesis of a wide range of organic compounds .

Use in Photocatalysis

Application Summary: N-Acetylsulfanilyl chloride has been used in photocatalytic reactions. It has been used to selectively generate different products from S-arylthioacetates simply by varying the excitation light .

Methods of Application: The method involves using a specific type of carbon nitride, potassium poly(heptazine imide), as a photocatalyst. The reaction outcomes can be altered by changing the color of the incident light .

Results or Outcomes: The study demonstrated that arylchlorides are produced under UV/purple light, sulfonyl chlorides with blue/white light, and diaryldisulfides at green to red light .

Use in Drug Screening

Application Summary: N-Acetylsulfanilyl chloride has been investigated for use in the screening of patients undergoing screening or surveillance colonoscopy .

Use in the Preparation of Sulfanilamide and Its Derivatives

Field: Pharmaceutical Chemistry

Application Summary: N-Acetylsulfanilyl chloride is used in the preparation of sulfanilamide and its derivatives, which are intermediates to produce sulfa drugs .

Results or Outcomes: These drugs are used in the prevention and treatment of bacterial infections, diabetes mellitus, edema, hypertension, and gout .

Use in the Synthesis of N1,N1-Dimethylsulfanilamide

Application Summary: N-Acetylsulfanilyl chloride is used in the synthesis of N1,N1-dimethylsulfanilamide as the internal standard in a reaction . The reaction is used to determine tramadol and its O-desmethylated metabolite in blood plasma .

Use in the Synthesis of Stable Isotopes

Field: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Summary: Stable isotopes (e.g., 13 C, 15 N) have been used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy studies to quantify and identify metabolites of pollutants in complex matrices . N-Acetylsulfanilyl chloride plays a role in these processes .

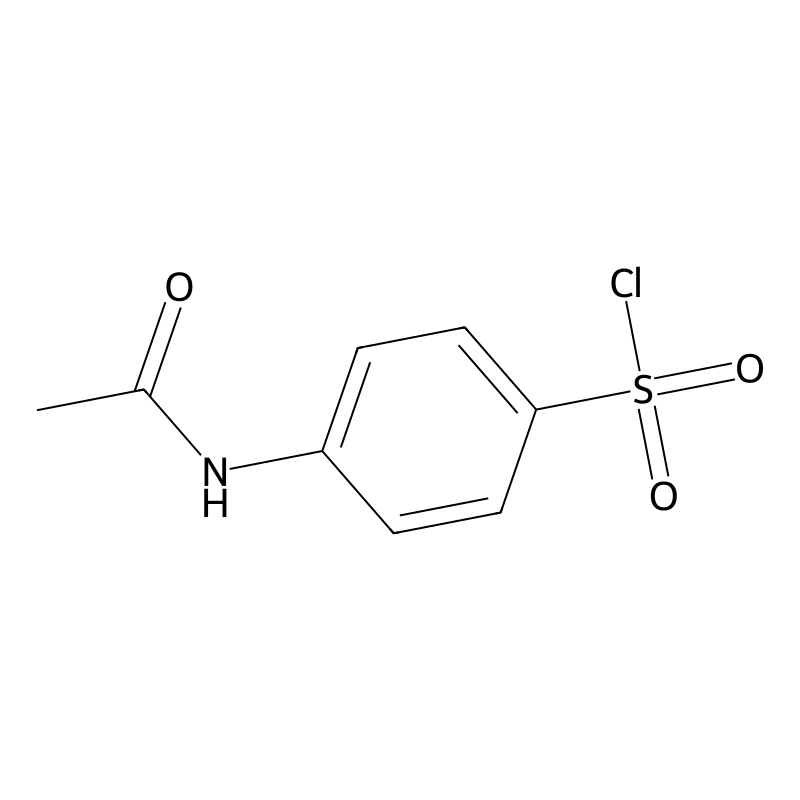

N-Acetylsulfanilyl chloride is an organic compound with the molecular formula and a molecular weight of 233.67 g/mol. It is classified as a sulfonyl chloride and is notable for its role in the synthesis of various sulfanilamide derivatives, which are crucial intermediates in the production of sulfa drugs used to treat bacterial infections and other medical conditions . The compound appears as an off-white to slightly grey granular crystalline powder and is recognized by its CAS number 121-60-8 .

- Formation of Sulfanilamides: Reacting with amines leads to the formation of sulfanilamide derivatives, which are utilized in various pharmaceutical applications.

- Hydrolysis: In aqueous environments, N-acetylsulfanilyl chloride can undergo hydrolysis, resulting in the formation of N-acetylsulfanilic acid and hydrochloric acid .

The biological activity of N-acetylsulfanilyl chloride is largely attributed to its derivatives, particularly sulfanilamides. These compounds exhibit antibacterial properties by inhibiting bacterial folic acid synthesis, thus preventing bacterial growth. Additionally, some derivatives have been studied for their potential in treating conditions such as diabetes mellitus, edema, hypertension, and gout .

N-Acetylsulfanilyl chloride can be synthesized through several methods:

- Reaction with Chlorosulfonic Acid: Acetanilide is treated with excess chlorosulfonic acid at elevated temperatures (around 55°C) to yield N-acetylsulfanilyl chloride .

- Acid Chloride Method: The compound can also be synthesized by reacting acetanilide with thionyl chloride or phosphorus pentachloride under controlled conditions .

N-Acetylsulfanilyl chloride has diverse applications, including:

- Pharmaceutical Industry: It serves as an intermediate for the synthesis of various sulfa drugs.

- Dyes and Pigments: The compound is utilized in the preparation of dyes due to its reactive functional groups.

- Research: It is used in biochemical studies and drug development processes .

Interaction studies involving N-acetylsulfanilyl chloride have focused on its pharmacological effects and potential drug interactions. For instance, it has been investigated for its efficacy in patients undergoing colonoscopy screening, indicating its relevance in clinical settings . Additionally, studies have shown that its derivatives can interact with various biological targets, influencing metabolic pathways.

N-Acetylsulfanilyl chloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sulfanilamide | Antibacterial agent; lacks acetyl group | |

| Acetanilide | Precursor; lacks sulfonyl chloride functionality | |

| Sulfathiazole | Contains thiazole ring; used as an antibiotic | |

| Sulfacetamide | Similar structure; used for urinary tract infections |

N-Acetylsulfanilyl chloride is unique due to its specific functional groups that allow for versatile chemical reactivity and biological activity compared to these similar compounds.

Physical Description

Light tan solid; [Merck Index] Off-white powder; [MSDSonline]

Color/Form

THICK, LIGHT TAN PRISMS FROM BENZENE

LIGHT TAN TO BROWNISH POWDER OR FINE CRYSTALS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 183 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 182 of 183 companies with hazard statement code(s):;

H314 (52.75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (29.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (46.15%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (46.15%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

PREPD BY SULFONATION OF ACETANILIDE: STEWART, J CHEM SOC 121, 2558 (1922); SMILES, STEWART, ORG SYN COLL VOL 1 (2ND ED, 1941) P 8.

General Manufacturing Information

Benzenesulfonyl chloride, 4-(acetylamino)-: ACTIVE

BENZENE AND ETHER ARE POOR SOLVENTS FOR PURIFICATION BY RECRYSTALLIZATION. MUCH BETTER RESULTS ARE OBTAINED BY USING CHLOROFORM OR ETHYLENE DICHLORIDE. COMPARE NORTHEY, SULFONAMIDES (NEW YORK, 1948) P 12.